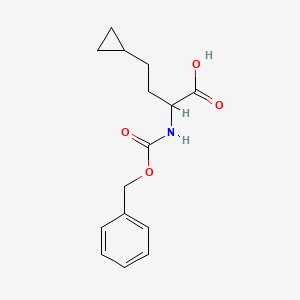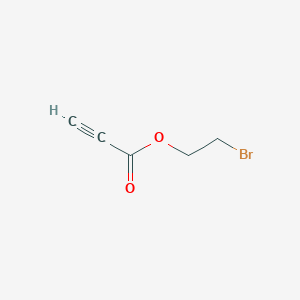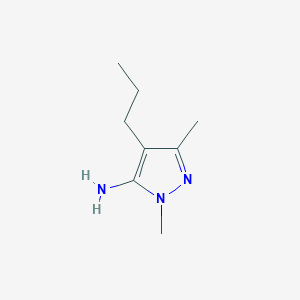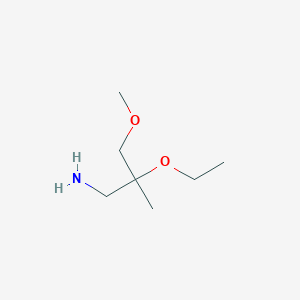
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a cyclopropyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is to react the corresponding amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields the protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyclopropyl group can be reduced under specific conditions to yield cyclopropane derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Deprotected amino acids or new functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The cyclopropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid derivatives: Compounds with similar structures but different functional groups.
Cyclopropyl-containing amino acids: Other amino acids with cyclopropyl groups.
Benzyloxycarbonyl-protected amino acids: Amino acids protected with the benzyloxycarbonyl group.
Uniqueness
This compound is unique due to the combination of the benzyloxycarbonyl-protected amino group and the cyclopropyl group. This combination imparts specific reactivity and stability characteristics, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13(9-8-11-6-7-11)16-15(19)20-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19)(H,17,18) |
Clave InChI |
XDMBVCLRVJPUCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)





![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)




![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)

